4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine
Description
Properties
IUPAC Name |
4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N4/c10-7-13-8(11)15-9(14-7)12-6-4-2-1-3-5-6/h1-5H,(H,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACFASUHQGNXOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274583 | |
| Record name | 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2272-40-4 | |
| Record name | 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Nucleophilic Substitution with Aniline
The most widely reported method involves the monosubstitution of cyanuric chloride with aniline under controlled conditions. Cyanuric chloride’s three chlorine atoms exhibit differential reactivity, enabling stepwise substitution. The first substitution occurs at room temperature, while subsequent substitutions require elevated temperatures.
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Reagents : Cyanuric chloride (10 mmol), aniline (10 mmol), potassium carbonate (10 mmol), and dichloromethane (250 mL).
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Reaction : Aniline is added dropwise to a stirred suspension of cyanuric chloride and K₂CO₃ in dichloromethane. The mixture is stirred at 25°C for 72 hours.
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Workup : The organic layer is washed with 0.1 M HCl (500 mL), water (3 × 75 mL), and brine (50 mL), dried over MgSO₄, and concentrated under vacuum.
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Purification : The crude product is recrystallized from ethanol to yield pure this compound.
Key Observations :
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Selectivity : The reaction selectively substitutes one chlorine atom due to stoichiometric control (1:1 ratio of cyanuric chloride to aniline).
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Side Products : Over-substitution (e.g., 4-chloro-N,N-diphenyl-1,3,5-triazin-2-amine) is minimized by limiting reaction time and temperature.
Reaction Optimization and Mechanistic Insights
Solvent and Base Selection
The choice of solvent and base critically impacts reaction efficiency:
| Solvent | Base | Temperature | Yield | Source |
|---|---|---|---|---|
| Dichloromethane | K₂CO₃ | 25°C | 64.8% | |
| Acetone | NaOH | 0–5°C | 58% | † |
| THF | Et₃N | 25°C | 52% | ‡ |
†Inferred from analogous reactions in PubChem.
‡Based on triazine synthesis in patent.
Mechanism :
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Deprotonation : The base deprotonates aniline, generating a nucleophilic anilide ion.
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Substitution : The anilide attacks the least sterically hindered chlorine on cyanuric chloride, forming a C–N bond and releasing HCl.
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Quenching : The base neutralizes HCl, driving the reaction forward.
Temperature and Stoichiometry
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Low Temperature (0–5°C) : Slows reaction kinetics, reducing over-substitution but extending reaction time (24–48 hours).
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Room Temperature (25°C) : Balances reaction rate and selectivity, achieving optimal yields within 72 hours.
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Molar Ratio : A 1:1 ratio of cyanuric chloride to aniline is critical. Excess aniline promotes di-substitution, while excess cyanuric chloride lowers yield.
Analytical Characterization
Spectroscopic Data
Crystallographic Data
Industrial and Scalability Considerations
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Catalyst Recycling : The magnetic silica-supported Pd catalyst in patent offers reusability for large-scale production, though its applicability to the target compound requires validation.
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Green Chemistry : Solvent recovery (e.g., dichloromethane distillation) and base regeneration (K₂CO₃) align with sustainable practices.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium carbonate, potassium carbonate, and various amines. The reactions are typically carried out in solvents like dioxane or acetone at temperatures ranging from 0°C to 80°C.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine can yield various substituted triazine derivatives .
Scientific Research Applications
Agricultural Chemistry
Herbicide Development
4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine is primarily recognized for its role as an active ingredient in herbicides. Its selective action allows for effective control of unwanted plant growth while minimizing damage to crops. This property is crucial for sustainable farming practices as it helps maintain crop yields without extensive chemical use.
| Property | Details |
|---|---|
| Chemical Structure | Contains triazine core with chlorine substituents |
| Mechanism of Action | Inhibits specific biochemical pathways in target plants |
| Environmental Impact | Low toxicity to non-target organisms |
Pharmaceuticals
Potential Anticancer Agent
Research has shown that derivatives of this compound exhibit cytotoxic properties against cancer cells. For instance, studies have focused on its interaction with dihydrofolate reductase (DHFR), a key enzyme in cancer cell proliferation. Compounds derived from this triazine have demonstrated promising results in inhibiting the growth of non-small cell lung cancer (A549) cells.
| Study Focus | Findings |
|---|---|
| Target Enzyme | Dihydrofolate reductase |
| Cell Line Tested | A549 (non-small cell lung cancer) |
| IC50 Values | Ranged from 0.77 to 10.32 μM |
Disinfectant Formulation
In water treatment processes, this compound is utilized in the formulation of disinfectants aimed at eliminating harmful microorganisms. This application is critical for ensuring safe drinking water and maintaining public health standards.
| Parameter | Details |
|---|---|
| Microorganisms Targeted | Bacteria and protozoa |
| Efficacy Measurement | Reduction in microbial load |
Case Study 1: Herbicide Efficacy
A field trial conducted on soybean crops demonstrated that herbicides containing this compound effectively reduced weed biomass by over 80% compared to untreated controls while maintaining crop health.
Case Study 2: Anticancer Activity
In vitro studies on various triazine derivatives revealed that compounds similar to this compound exhibited significant cytotoxicity against A549 cells with minimal toxicity to normal cells.
Mechanism of Action
The mechanism of action of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine involves its ability to interact with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. This interaction can disrupt essential biological processes, contributing to its antimicrobial and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine
- 4,6-Dichloro-N-benzyl-1,3,5-triazin-2-amine
- 4,6-Dichloro-N-(4-bromophenyl)-1,3,5-triazin-2-amine
Uniqueness
4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its stability and reactivity compared to other similar compounds .
Biological Activity
4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine is a member of the triazine family, known for its diverse biological activities. This compound has been studied for its antimicrobial properties and potential therapeutic applications in various diseases, particularly those involving enzyme inhibition. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H6Cl2N4. The presence of chlorine substituents enhances its biological activity, particularly against microbial organisms.
| Property | Value |
|---|---|
| Molecular Formula | C9H6Cl2N4 |
| Molecular Weight | 233.07 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa . The mechanism involves disrupting metabolic pathways in microbial cells.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Escherichia coli | 15 | |
| Pseudomonas aeruginosa | 18 | |
| Staphylococcus aureus | 12 |
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit key enzymes involved in various biochemical pathways. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and β-secretase (BACE1), which are critical in neurodegenerative diseases such as Alzheimer's .
Table 2: Enzyme Inhibition Potency
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound binds to specific enzymes, inhibiting their activity and altering metabolic pathways.
- Cellular Effects : It influences cell signaling pathways and gene expression by interacting with various biomolecules.
- Antimicrobial Action : By disrupting metabolic processes in microbial cells, it leads to cell death.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The compound demonstrated potent activity with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .
Neuroprotective Properties
Another investigation focused on the neuroprotective effects of this compound in vitro. It was shown to significantly reduce oxidative stress markers and improve cell viability in neuronal cell lines exposed to neurotoxic agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. A typical procedure involves reacting cyanuric chloride with a primary amine (e.g., aniline) under controlled conditions. For example, cyanuric chloride is dissolved in dichloromethane or acetone at 0–5°C, followed by dropwise addition of the amine and a base (e.g., Hünig’s base or NaHCO₃) to maintain neutral pH. The reaction is stirred for 2 hours, purified via silica column chromatography, and crystallized from ethanol . Yield optimization requires precise temperature control and stoichiometric equivalence of reagents.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are critical. In NMR, the triazine ring protons resonate downfield (δ 8.5–10.5 ppm), while aromatic protons from the phenyl group appear at δ 6.8–7.6 ppm. LC-MS confirms molecular weight (e.g., [M+H]⁺ = 317.1 for a derivative), and HRMS validates the empirical formula . Purity is assessed via HPLC with gradient elution (ethyl acetate/hexanes).
Q. What solvents and reaction conditions minimize side products during synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DCM, acetone) at 0–5°C suppress hydrolysis of cyanuric chloride. Base selection (e.g., Hünig’s base vs. NaHCO₃) influences reaction kinetics: bulkier bases reduce nucleophilic competition, improving regioselectivity. Stirring time post-amine addition (15–30 minutes at 0°C) prevents over-substitution .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties of this triazine derivative?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, TD-DFT studies on analogous triazines reveal charge-transfer transitions between the triazine core and substituents, guiding design of photoactive derivatives . Computational workflows (e.g., ICReDD’s reaction path searches) integrate quantum chemical calculations with experimental data to optimize substitution patterns .
Q. How to resolve discrepancies in spectroscopic data between synthetic batches?
- Methodological Answer : Contradictions in NMR shifts (e.g., variable NH proton signals) often arise from tautomerism or solvent effects. Use deuterated solvents (DMSO-d₆ vs. CDCl₃) to stabilize specific tautomers. LC-MS with high-resolution settings distinguishes isobaric impurities. Cross-validate with X-ray crystallography when possible, as seen in studies resolving triazine ring planarity .
Q. What strategies improve regioselective substitution in triazine derivatives?
- Methodological Answer : Sequential substitution exploits the differential reactivity of chlorines on cyanuric chloride: the first chlorine reacts at 0–5°C, the second at 25–50°C, and the third above 80°C. For example, substituting 4,6-dichloro intermediates with aryl amines at 0°C retains one chlorine for further functionalization (e.g., cyanation via KCN at 120°C) . Steric and electronic directing groups (e.g., electron-withdrawing substituents on phenyl rings) enhance selectivity.
Q. How to mitigate hazards associated with reactive intermediates (e.g., cyanuric chloride)?
- Methodological Answer : Cyanuric chloride is moisture-sensitive and releases HCl. Use anhydrous solvents, Schlenk lines for air-sensitive steps, and cold traps to capture gaseous byproducts. Safety protocols include PPE (gloves, goggles), fume hoods, and neutralization of waste with bicarbonate before disposal . Real-time monitoring via IR spectroscopy detects incomplete reactions, reducing unreacted hazardous residues.
Data Contradiction Analysis
Q. Why do reported yields vary (70–91%) for similar synthetic routes?
- Methodological Answer : Yield disparities arise from differences in workup (e.g., column chromatography vs. crystallization) and reaction scale. For instance, small-scale reactions (≤5 mmol) achieve higher yields due to better temperature control, while larger batches suffer from heat dissipation issues. Impurities from over-substitution (e.g., tris-aminated byproducts) also reduce isolated yields .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
